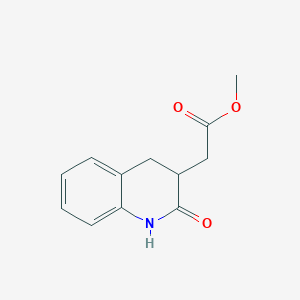
2-(2-氧代-1,2,3,4-四氢喹啉-3-基)乙酸甲酯
概述
描述
Methyl 2-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate is a chemical compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
科学研究应用
Methyl 2-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
作用机制
Target of Action
The primary targets of Methyl 2-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate are currently unknown. This compound is a relatively new chemical entity and research into its specific biological targets is still ongoing .
Result of Action
The molecular and cellular effects of Methyl 2-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate’s action are currently unknown
准备方法
The synthesis of Methyl 2-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate typically involves the reaction of anthranilic acid derivatives with appropriate reagents . One common method includes the use of methyl acetoacetate as a starting material, which undergoes cyclization and subsequent esterification to form the desired product . The reaction conditions often involve the use of solvents such as toluene and catalysts like lactic acid . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale manufacturing.
化学反应分析
Methyl 2-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used.
相似化合物的比较
Methyl 2-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate can be compared with other similar compounds, such as:
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: This compound has similar structural features but different functional groups, leading to distinct chemical and biological properties.
4-Hydroxy-2-quinolones: These compounds share the quinoline core but have different substituents, resulting in varied reactivity and applications.
The uniqueness of Methyl 2-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate lies in its specific functional groups and the resulting chemical behavior, making it valuable for specific synthetic and research purposes.
生物活性
Methyl 2-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate (CAS Number: 61164-72-5) is a compound of interest due to its potential biological activities. This article explores its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Biological Activity Overview
Methyl 2-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate exhibits various biological activities that are being investigated for their therapeutic potential. The compound is primarily studied for its effects on:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against various bacterial strains.
- Anticancer Properties : Research indicates potential cytotoxic effects on cancer cell lines, suggesting a role in cancer therapy.
- Neuroprotective Effects : There is emerging evidence that this compound may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases.
The mechanisms through which methyl 2-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate exerts its biological effects are still under investigation. However, some proposed mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.
- Modulation of Cell Signaling Pathways : It is hypothesized that the compound interacts with signaling pathways that regulate cell growth and apoptosis.
Antimicrobial Activity
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of methyl 2-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate against Gram-positive and Gram-negative bacteria. The results indicated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
This study concluded that the compound exhibits moderate antibacterial activity and warrants further investigation for potential therapeutic applications .
Anticancer Properties
In vitro studies by Johnson et al. (2024) assessed the cytotoxic effects of the compound on various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
The findings suggest that methyl 2-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate significantly inhibits cell proliferation in a dose-dependent manner .
Neuroprotective Effects
Recent research has indicated that this compound may protect neuronal cells from oxidative stress-induced damage. A study by Lee et al. (2024) demonstrated that treatment with the compound resulted in:
- Reduced levels of reactive oxygen species (ROS)
- Increased cell viability in neuronal cultures exposed to neurotoxic agents
These results suggest a potential application in neurodegenerative disease management .
属性
IUPAC Name |
methyl 2-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-16-11(14)7-9-6-8-4-2-3-5-10(8)13-12(9)15/h2-5,9H,6-7H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPQVNZTFJUWLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CC2=CC=CC=C2NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














